Rebamipide 3-Chloro Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

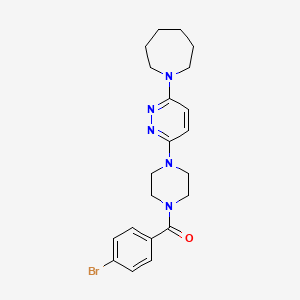

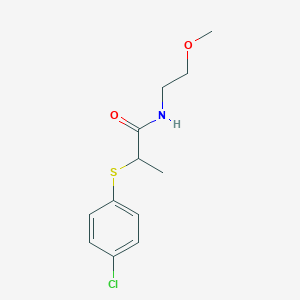

Rebamipide 3-Chloro Impurity is a chemical compound with the molecular formula C19H15ClN2O4 and a molecular weight of 370.7864 . It is an impurity of Rebamipide, an amino acid derivative of 2-(1H)-quinolinone . It is used in synthetic chemistry as a reference tool .

Molecular Structure Analysis

The molecular structure of this compound consists of a 3-chlorobenzamido group and a 2-oxo-1,2-dihydroquinolin-4-yl group . The InChI code for the compound is 1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) .Physical and Chemical Properties Analysis

This compound is a neat compound . It is stored at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación

Hepatic Ischemia/Reperfusion Injury

Rebamipide has shown potential in modulating nuclear factor (NF)-κB signaling in a hepatic ischemia/reperfusion (I/R) model, suggesting its hepatoprotective activity. The study found that Rebamipide post-treatment reduced serum levels of alanine transaminase, improved liver histopathology, and modulated inflammatory and oxidative stress markers, pointing towards its anti-inflammatory, antioxidant, and antiapoptotic effects (Gendy, Abdallah, & El-Abhar, 2017).

Analytical Method Development

Research has also been conducted on developing and validating spectrophotometric methods for the quantification of Rebamipide and its impurities, indicating the importance of accurately measuring Rebamipide concentrations for pharmaceutical applications (Alqarni et al., 2021).

Hydroxyl Radical Scavenging

Studies on Rebamipide and related compounds have demonstrated their scavenging activity against hydroxyl radicals. The structural features of Rebamipide, such as the 3,4-double bond of the quinolinone ring and the para-chlorobenzoyl function, are crucial for this activity, suggesting a potential mechanism for its gastroprotective effects (Naito et al., 1995).

Urothelial Healing

Intravesical application of Rebamipide has been explored for its healing effects on damaged urothelium in a rat cystitis model. The study found that Rebamipide accelerated urothelial repair, protected barrier function, and suppressed bladder overactivity and nociception (Funahashi et al., 2014).

Ultraviolet B-induced Corneal Damage

Rebamipide has been studied for its protective effects against UVB-induced corneal damage in mice. The research suggests that Rebamipide's sunscreening and hydroxyl radical scavenging effects may contribute to attenuating corneal damage (Tanito et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-[(3-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O4/c20-13-5-3-4-11(8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-7-2-1-6-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWGQNMAAZVUQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,5S,6R)-6-Amino-3-bicyclo[3.2.0]heptanyl]methanol](/img/structure/B2873283.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2873284.png)

![1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-[(4-methylpiperidino)carbonyl]-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2873287.png)

![5-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2873299.png)

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2873300.png)

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)

![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)